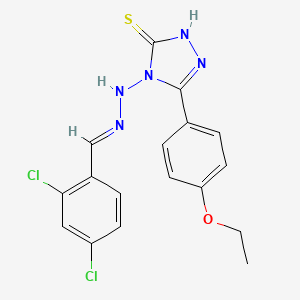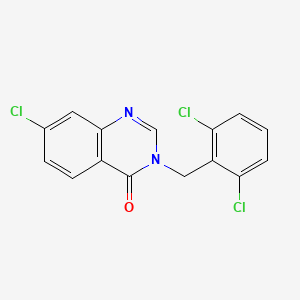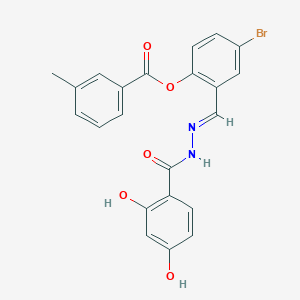![molecular formula C23H23F3N2O6 B12027942 Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is a complex organic compound with a molecular formula of C23H23F3N2O6 and a molecular weight of 480.45 g/mol This compound is notable for its unique structure, which includes a trifluoromethyl group, a diazinan ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate typically involves multiple steps:
Formation of the Diazinan Ring: The initial step involves the formation of the diazinan ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzoylation: The benzoyl group is added through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties, which can stabilize interactions with proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
- Methyl 4-[6-hydroxy-2-oxo-5-(4-methoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
Uniqueness
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is unique due to the presence of the propoxybenzoyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Eigenschaften
Molekularformel |
C23H23F3N2O6 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate |
InChI |
InChI=1S/C23H23F3N2O6/c1-3-12-34-16-10-8-14(9-11-16)19(29)17-18(13-4-6-15(7-5-13)20(30)33-2)27-21(31)28-22(17,32)23(24,25)26/h4-11,17-18,32H,3,12H2,1-2H3,(H2,27,28,31) |
InChI-Schlüssel |
BUIIKNLRUVDFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12027863.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B12027871.png)
![4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027894.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)
![(5E)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027907.png)


![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027927.png)
![[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12027935.png)

![(1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12027950.png)
![2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12027955.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12027963.png)
